3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid
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Overview
Description
3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a carboxylic acid group, and a dibenzo[b,e][1,4]dioxepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the dibenzo[b,e][1,4]dioxepine core: This can be achieved through a series of condensation reactions involving phenolic compounds.
Introduction of hydroxyl groups: Hydroxylation reactions are used to introduce hydroxyl groups at specific positions on the aromatic rings.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Functional group modifications: Additional functional groups, such as hydroxymethyl and methyl groups, are introduced through various organic reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s hydroxyl and carboxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its unique structure and functional groups may have potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups can form hydrogen bonds and interact with enzymes, proteins, and other biomolecules. These interactions can modulate biological processes, such as oxidative stress and inflammation, by influencing the activity of specific enzymes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hypoprotocetraric acid: 3,8-Dihydroxy-1,4,6,9-tetramethyl-11-oxo-11H-dibenzo[b,e][1,4]-dioxepin-7-carboxylic acid.
Protocetraric acid: 4-Formyl-3,8-dihydroxy-9-hydroxymethyl-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-7-carboxylic acid.
Uniqueness
3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of the dibenzo[b,e][1,4]dioxepine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
169702-48-1 |
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Molecular Formula |
C18H16O8 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
3,9-dihydroxy-4-(hydroxymethyl)-1,7,10-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C18H16O8/c1-6-4-10(20)7(2)14-11(6)18(24)26-16-9(5-19)13(21)12(17(22)23)8(3)15(16)25-14/h4,19-21H,5H2,1-3H3,(H,22,23) |
InChI Key |
INMABPVEUVMMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3CO)O)C(=O)O)C)C)O |
Origin of Product |
United States |
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